![molecular formula C15H15N3O B13583926 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridinyl and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 3-bromophenylamine.
Formation of Intermediate: A Suzuki coupling reaction is employed to couple 4-bromopyridine with 3-bromophenylamine, forming 3-(pyridin-4-yl)phenylamine.
Cyclization: The intermediate is then subjected to cyclization with ethyl chloroformate in the presence of a base like triethylamine to form the piperazine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclization steps to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated derivatives at the pyridine ring.
Applications De Recherche Scientifique
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Material Science: The compound’s electronic properties can be harnessed in the development of semiconductors or other electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-(Pyridin-3-yl)phenyl]piperazin-2-one: Similar structure but with the pyridine ring at a different position.
3-[3-(Pyridin-2-yl)phenyl]piperazin-2-one: Another positional isomer with different electronic properties.
Uniqueness
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its distinct electronic properties make it suitable for specific applications in material science and medicinal chemistry.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
3-(3-pyridin-4-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-8-9-18-15)13-3-1-2-12(10-13)11-4-6-16-7-5-11/h1-7,10,14,17H,8-9H2,(H,18,19) |
Clé InChI |
AESAOOSRQHJIHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


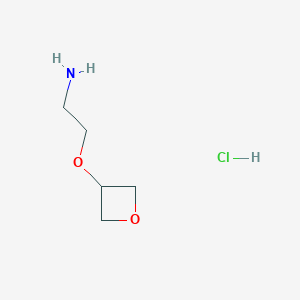
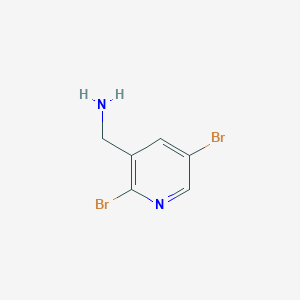
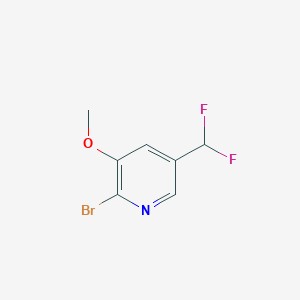
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)

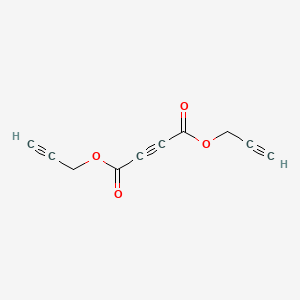
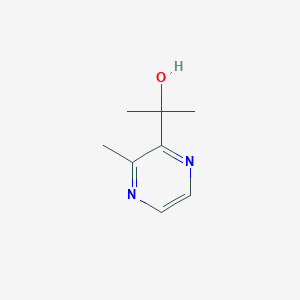
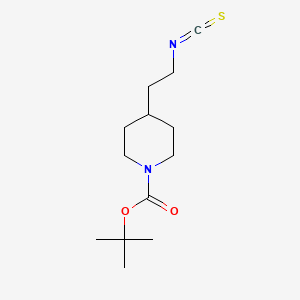

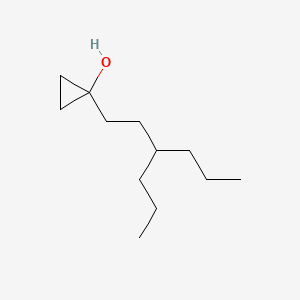
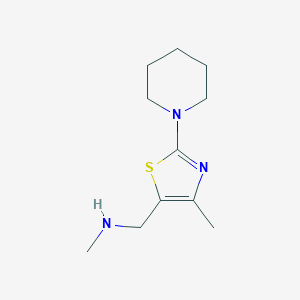
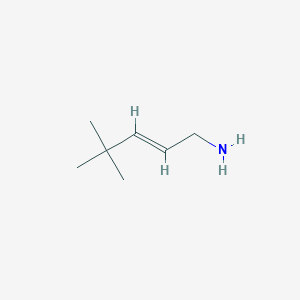
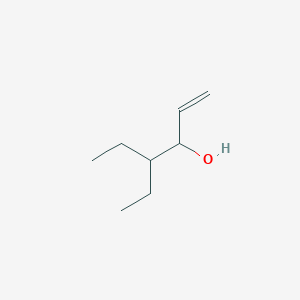
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
